molecular formula C15H24N2O2 B5098171 N'-(2-methylpropanoyl)adamantane-1-carbohydrazide

N'-(2-methylpropanoyl)adamantane-1-carbohydrazide

Cat. No.: B5098171
M. Wt: 264.36 g/mol
InChI Key: CRSKJIOHWZNSOM-UHFFFAOYSA-N
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Description

N’-(2-methylpropanoyl)adamantane-1-carbohydrazide is a compound that belongs to the class of adamantane derivatives. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique properties and diverse therapeutic applications. The incorporation of the adamantane moiety enhances the stability and distribution of the compound in biological systems, making it valuable for various scientific and industrial applications .

Preparation Methods

The synthesis of N’-(2-methylpropanoyl)adamantane-1-carbohydrazide typically involves the following steps:

Chemical Reactions Analysis

N’-(2-methylpropanoyl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(2-methylpropanoyl)adamantane-1-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various complex molecules.

    Biology: The compound has shown potential in disrupting various enzymes, making it valuable for studying enzyme mechanisms.

    Medicine: Due to its stability and distribution properties, it is explored for its therapeutic potential in treating diseases such as Parkinson’s and diabetes.

    Industry: The compound is used in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of N’-(2-methylpropanoyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate the central nervous system, making it effective in targeting CNS-related conditions. The compound disrupts enzyme activity by binding to the active sites, thereby inhibiting their function .

Comparison with Similar Compounds

N’-(2-methylpropanoyl)adamantane-1-carbohydrazide can be compared with other adamantane derivatives such as:

    Amantadine: Known for its antiviral and anti-Parkinson properties.

    Rimantadine: Another antiviral agent with a similar structure.

    Adapalene: Used in the treatment of acne due to its anti-inflammatory properties.

The uniqueness of N’-(2-methylpropanoyl)adamantane-1-carbohydrazide lies in its specific structural modifications, which enhance its stability and distribution in biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(2-methylpropanoyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-9(2)13(18)16-17-14(19)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSKJIOHWZNSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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